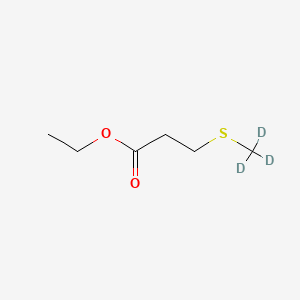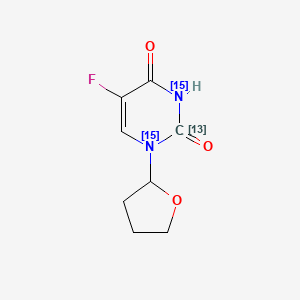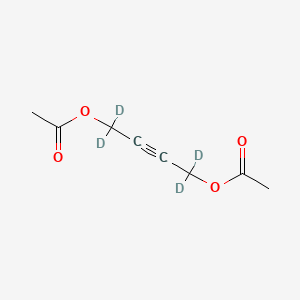
N-(4-Methoxybenzyl)cotinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxybenzyl)cotinine is a derivative of cotinine, which is a primary metabolite of nicotine. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of cotinine. It has a molecular formula of C17H18N2O2 and a molecular weight of 282.34 g/mol . N-(4-Methoxybenzyl)cotinine is primarily used in research settings, particularly in studies related to nicotine metabolism and its effects.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxybenzyl)cotinine has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of nicotine and its metabolites.
Biology: Investigated for its role in nicotine metabolism and its potential effects on biological systems.
Industry: Utilized in the development of analytical standards for smoking-related substances.
Wirkmechanismus
Target of Action
N-(4-Methoxybenzyl)cotinine is a derivative of cotinine, which is the main metabolite of nicotine It’s known that cotinine and nicotine have a high affinity for nicotinic acetylcholine receptors (nachrs) , which play a crucial role in the nervous system.
Mode of Action
It’s suggested that cotinine stimulates the nachrs to evoke the release of dopamine in a calcium-dependent manner . This interaction with nAChRs and the subsequent release of dopamine might be a key aspect of its mode of action.
Biochemical Pathways
It’s known that cotinine can influence central monoamine systems, including serotonin (5-ht) and noradrenaline . These systems are involved in various physiological functions, including mood regulation and cognitive processes.
Result of Action
Cotinine and its derivatives have been shown to facilitate memory, cognition, executive function, and emotional responding . They also have potential antidepressant effects and can reduce cognitive impairment associated with disease and stress-induced dysfunction .
Biochemische Analyse
Biochemical Properties
N-(4-Methoxybenzyl)cotinine, like cotinine, is known to interact with nicotinic acetylcholine receptors (nAChRs) . It has been found to be equally efficacious to nicotine in producing α4β2 ∗-mediated release .
Cellular Effects
Cotinine, the parent compound, has been shown to cross the blood-brain barrier and interact with both nAChRs and non-nAChRs in the nervous system . It produces neuropharmacological and behavioral effects .
Molecular Mechanism
Cotinine has been shown to act as a weak agonist of nAChRs . It alters peripheral catecholamine activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)cotinine typically involves the reaction of cotinine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for N-(4-Methoxybenzyl)cotinine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Methoxybenzyl)cotinine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cotinine moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Cotinine: The parent compound, which is a primary metabolite of nicotine.
N-Methylcotinine: Another derivative of cotinine with a methyl group attached to the nitrogen atom.
N-(4-Hydroxybenzyl)cotinine: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness: N-(4-Methoxybenzyl)cotinine is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other cotinine derivatives .
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-pyridin-3-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-6-4-13(5-7-15)12-19-16(8-9-17(19)20)14-3-2-10-18-11-14/h2-7,10-11,16H,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMKQDDUPKIII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CCC2=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662076 |
Source


|
| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-85-1 |
Source


|
| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)

![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)











